molecular formula C18H16ClN3O2S B5670870 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide

Cat. No. B5670870
M. Wt: 373.9 g/mol
InChI Key: XNJLQENDJGXUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves a series of steps including the conversion of aromatic acids into esters, hydrazides, and then into 1,3,4-oxadiazole-2-thiols. Subsequently, these thiols are reacted with different bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds (Rehman et al., 2013). Similarly, Siddiqui et al. (2014) outlined a synthesis route starting from 4-chlorophenoxyacetic acid, leading to N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides through esterification, hydrazide formation, and subsequent reactions (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry, confirming the successful synthesis of the target compounds. For instance, Boechat et al. (2011) described the crystalline structure of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing intermolecular interactions and 3-D arrays formation (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazole derivatives often include cyclization, alkylation, and acylation, leading to a wide range of compounds with varying substituents and potential biological activities. The reactivity of these compounds is influenced by the presence of the oxadiazole ring and substituents, which can undergo further chemical modifications (Saravanan et al., 2016).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and for their formulation in potential applications. These properties are determined through analytical techniques and contribute to the compound's characterization and potential application areas.

Chemical Properties Analysis

The chemical properties of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide derivatives include their reactivity, stability, and interactions with biological targets. These properties are essential for exploring their potential as bioactive molecules. Studies have shown that these compounds exhibit a range of activities, including antimicrobial and enzymatic inhibition, attributed to their structural features and the presence of functional groups (Aziz-Ur-Rehman et al., 2020).

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-22(17(23)12-25-15-5-3-2-4-6-15)11-16-20-18(21-24-16)13-7-9-14(19)10-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJLQENDJGXUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.